molecular formula C9H8N2O3 B2777352 5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid CAS No. 1251141-02-2

5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid

Cat. No.: B2777352
CAS No.: 1251141-02-2
M. Wt: 192.174
InChI Key: CVNAEUCSHIDKPK-UHFFFAOYSA-N
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Description

The compound “5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid” is a heterocyclic compound with the molecular formula C9H8N2O3 . It is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available in the retrieved papers, pyrazole derivatives are generally synthesized through cyclocondensation reactions . For instance, 1,3-dimethyl-5-pyrazolone can be synthesized through the reaction of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques can provide information about the compound’s atomic composition, functional groups, and hydrogen atom environments, respectively .

Scientific Research Applications

Synthesis and Chemical Transformations

Research into 5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid and its derivatives primarily focuses on the synthesis and chemical transformations of these compounds. For instance, new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates were synthesized via decyclization reactions, showing potential for creating diverse molecular structures with analgesic properties (Igidov et al., 2022). Another study explored the synthesis of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid through reactions of its acid chloride with various alcohols or N-nucleophiles, leading to a range of ester or amide derivatives, highlighting the compound's versatility in chemical reactions (Şener et al., 2002).

Antioxidant and Antimicrobial Properties

A series of derivatives synthesized from the reaction of 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde with substituted acetophenones showed potential as antioxidants. These compounds displayed in vitro antioxidant activity against DPPH, with results corroborated by molecular docking, ADMET, QSAR, and bioactivity studies, indicating strong interactions with protein tyrosine kinase amino acid residues (Prabakaran et al., 2021). Furthermore, novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties synthesized using hydrazonoyl halides as precursors were evaluated for their in vitro antibacterial and antifungal activities, revealing promising results (Abdelhamid et al., 2019).

Molecular and Structural Studies

Structural and spectral studies of compounds containing the this compound moiety, such as the analytical and spectral study of furan ring-containing organic ligands, have been conducted. These studies aimed at understanding the chelating properties of these ligands and their antimicrobial activity, providing insight into their potential application in developing new antimicrobial agents (Patel, 2020).

Future Directions

The future directions for “5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid” could involve further exploration of its pharmacological effects, as well as the development of new synthesis methods and chemical reactions. Given the diverse pharmacological effects of pyrazole derivatives , this compound could potentially be used in the development of new drugs.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-5-6(4-10-11)7-2-3-8(14-7)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNAEUCSHIDKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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